
2-Aminoquinazolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoquinazolin-8-ol is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of an amino group at the second position and a hydroxyl group at the eighth position on the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinazolin-8-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with formic acid under reflux conditions, leading to the formation of the quinazoline ring. Another approach involves the use of 2-aminobenzonitrile, which undergoes cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the reaction of 2-aminobenzamide with formic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinazolinone derivative.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
2-Aminoquinazolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is used in the development of potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activity of 2-Aminoquinazolin-8-ol is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4-one: Lacks the amino group at the second position.
8-Hydroxyquinoline: Lacks the amino group and has a different ring structure.
2-Aminoquinoline: Lacks the hydroxyl group at the eighth position.
Uniqueness
2-Aminoquinazolin-8-ol is unique due to the presence of both an amino group at the second position and a hydroxyl group at the eighth position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-aminoquinazolin-8-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H,(H2,9,10,11) |
InChI-Schlüssel |
KWGOZYSCLJRWQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(N=C2C(=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


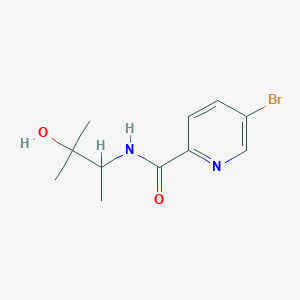
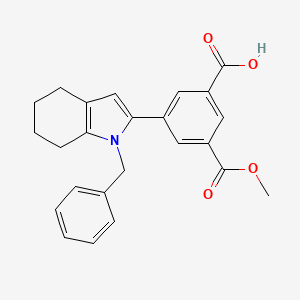
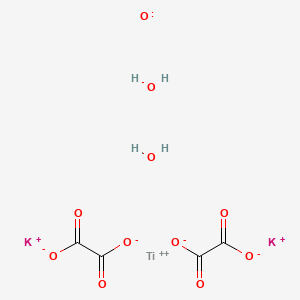
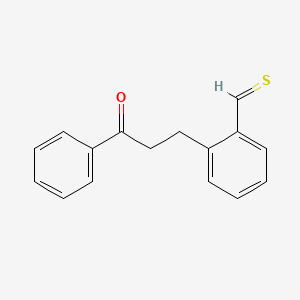
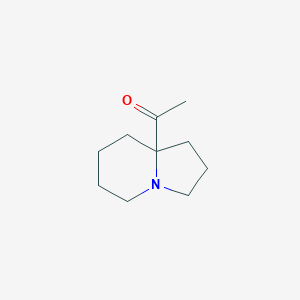
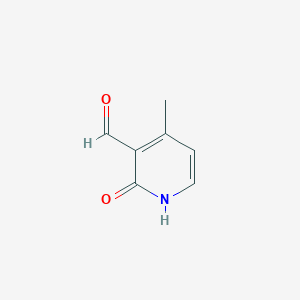
![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)
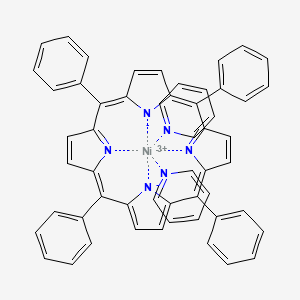
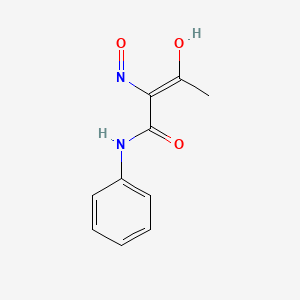
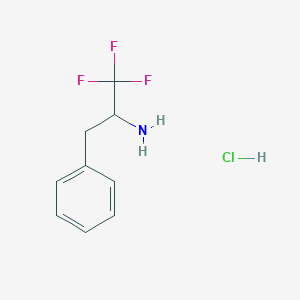
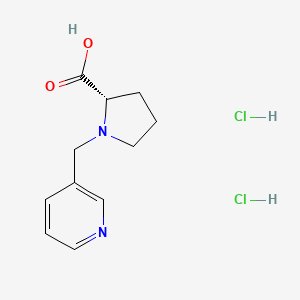
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)
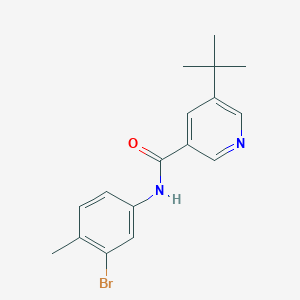
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
